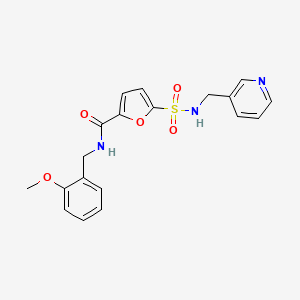

N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-26-16-7-3-2-6-15(16)13-21-19(23)17-8-9-18(27-17)28(24,25)22-12-14-5-4-10-20-11-14/h2-11,22H,12-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDRKLIOEFLBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, often using reagents like chlorosulfonic acid or sulfur trioxide.

Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction, where the pyridine derivative reacts with an appropriate electrophile.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of furan derivatives, including N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Activity

The compound has shown promise in anticancer research, particularly against colon carcinoma cells. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The presence of the pyridine moiety is believed to enhance its interaction with biological targets involved in cancer progression.

Antifungal and Antiviral Applications

There is emerging evidence supporting the antifungal and antiviral properties of furan-based compounds. Preliminary data suggest that this compound may inhibit fungal growth and viral replication, although further studies are needed to elucidate these effects fully.

Antibiofilm Activity

A notable study evaluated the antibiofilm activity of various furan derivatives against Pseudomonas aeruginosa. The results indicated that certain derivatives significantly reduced biofilm formation by interfering with quorum sensing pathways, suggesting that this compound could be effective in treating biofilm-associated infections .

Anticancer Efficacy

In another case study, a series of furan-based compounds were tested for their cytotoxic effects on human colon carcinoma cells (HCT116). Among these compounds, one derivative demonstrated an IC50 value indicating potent anticancer activity, attributed to its ability to induce apoptosis and inhibit cell proliferation .

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate binding.

Modulation of Receptors: Interacting with receptor sites to alter their activity.

Disruption of Pathways: Affecting key biochemical pathways involved in disease progression.

Comparison with Similar Compounds

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

Key Features :

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

Comparison :

Insights :

- The 1,3,4-oxadiazole core in LMM5/LMM11 confers rigidity and metabolic stability compared to the furan ring in the target compound, which may exhibit greater conformational flexibility.

- The pyridin-3-ylmethyl group in the target compound could enhance solubility or target engagement via pyridine’s lone-pair electrons, unlike LMM5’s benzyl group.

Patent-Derived Quinoline-Pyrimidine Carboxamides

Key Features :

- Example: N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide.

Comparison :

| Feature | Target Compound | Patent Compound |

|---|---|---|

| Core Scaffold | Furan-2-carboxamide | Quinoline-pyrimidine |

| Heterocycle | Furan | Thiophene (carboxamide substituent) |

| Functional Groups | Sulfamoyl, pyridine | Cyano, piperidine, tetrahydrofuran-3-yl-oxy |

| Hypothesized Targets | Sulfonamide-sensitive enzymes | Kinases or nucleic acid-binding proteins |

Insights :

- The thiophene-carboxamide in the patent compound and the furan-carboxamide in the target compound represent bioisosteric replacements. Furan’s oxygen may improve polarity and hydrogen-bonding capacity compared to thiophene’s sulfur.

- The patent compound’s quinoline-pyrimidine scaffold suggests kinase inhibition, while the target’s sulfamoyl group aligns with antimicrobial or antiproliferative mechanisms .

Research Implications and Limitations

- Structural Insights : The Protein Data Bank (PDB) may provide structural data for homologous targets (e.g., Trr1), enabling molecular docking studies for the target compound .

- Activity Gaps : Empirical validation of the target compound’s antifungal or enzymatic activity is absent in the provided evidence. Comparative studies with LMM5/LMM11 are warranted.

- Synthetic Challenges : The target compound’s synthesis likely involves sulfamoylation and carboxamide coupling, akin to methods described for related furan derivatives .

Biological Activity

N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 366.4 g/mol. The structural characteristics include a furan ring, a methoxybenzyl group, and a pyridin-3-ylmethyl sulfamoyl moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other metalloenzymes, which could be relevant for its mechanism of action against bacterial infections .

- Anticancer Activity : Similar compounds have shown promise in cancer therapy by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may have similar anticancer properties.

Biological Activity Data

The biological activity of the compound has been evaluated through various assays, including cytotoxicity tests and enzyme inhibition studies. Below is a summary table of relevant findings:

| Study | Biological Activity | IC50 / MIC Values | Cell Lines/Targets |

|---|---|---|---|

| Study A | Enzyme inhibition | IC50 = 1.55 μM | SARS-CoV-2 M pro |

| Study B | Antitumor activity | MIC = 3.12 μg/mL | Staphylococcus aureus |

| Study C | Cytotoxicity | CC50 > 100 μM | Vero and MDCK cells |

Case Studies

- SARS-CoV-2 Main Protease Inhibition : In a study investigating novel inhibitors for SARS-CoV-2, derivatives similar to the target compound exhibited significant inhibitory effects on the main protease (M pro), with IC50 values around 1.55 μM . This highlights the potential antiviral properties of compounds with similar structural motifs.

- Antibacterial Activity : Research on related sulfonamide compounds indicates their effectiveness against resistant bacterial strains, suggesting that this compound could be explored for its antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.